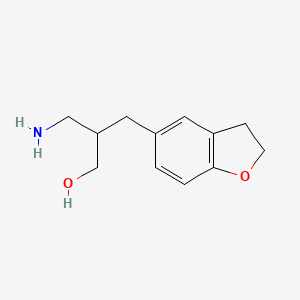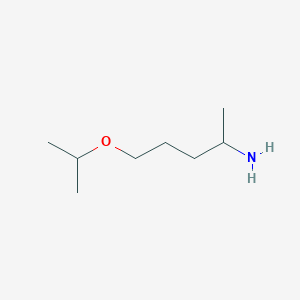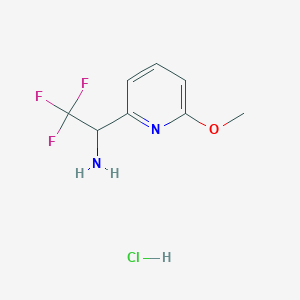![molecular formula C14H16O B13530092 2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one CAS No. 4889-95-6](/img/structure/B13530092.png)
2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one can be achieved through a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is typically promoted by sodium hydroxide as the sole catalyst, which is both simple and inexpensive . The reaction conditions involve the use of activated cyclopropanes and enamides, leading to the formation of the spirocyclic structure in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[oxindole-3,4’-pyrano[2,3-c]pyrazole]: This compound has a similar spirocyclic structure but with different ring systems.
Spiro[cyclopentane-1,3’-indoline]: Another spirocyclic compound with a cyclopentane and indoline ring system.
Uniqueness
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is unique due to its specific combination of cyclopentane and naphthalene rings, which imparts distinct chemical and biological properties. Its structural rigidity and three-dimensional shape make it a valuable scaffold for drug design and material science .
Eigenschaften
CAS-Nummer |
4889-95-6 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
spiro[2,3-dihydronaphthalene-4,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C14H16O/c15-13-7-10-14(8-3-4-9-14)12-6-2-1-5-11(12)13/h1-2,5-6H,3-4,7-10H2 |
InChI-Schlüssel |
LDILODOEHXAQRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCC(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)


![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)


![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)



